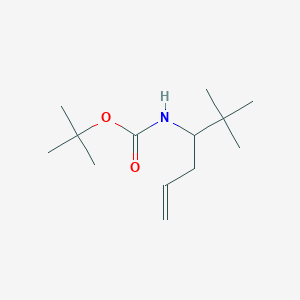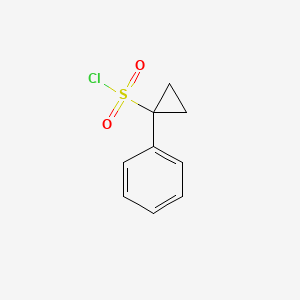
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride
Übersicht
Beschreibung
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride, also known as MTMA, is a synthetic compound that belongs to the amphetamine class of drugs. It has recently gained attention in the scientific community due to its potential use as a research tool for studying the mechanisms of action of other amphetamine-like compounds. In
Wirkmechanismus
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride acts as a releasing agent for dopamine and norepinephrine, similar to other amphetamines. It also has some affinity for the serotonin transporter, although this is much lower than its affinity for the dopamine and norepinephrine transporters. The exact mechanism of action of 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride is not fully understood, but it is thought to involve the displacement of neurotransmitters from their storage vesicles and the inhibition of their reuptake.
Biochemische Und Physiologische Effekte
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects in animal studies. It increases locomotor activity and induces hyperthermia, similar to other amphetamines. It also increases the release of dopamine and norepinephrine in the brain, leading to increased arousal and attention. However, unlike other amphetamines, it does not appear to produce significant changes in the levels of serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride has several advantages as a research tool for studying the mechanisms of action of other amphetamines. It has a much lower affinity for the serotonin transporter than other amphetamines, which may make it useful for studying the role of serotonin in the effects of these compounds. It also has a relatively short half-life, which allows for more precise control of dosing in animal experiments.
However, there are also some limitations to the use of 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride in research. It is a relatively new compound, and there is limited information available on its pharmacological properties and potential side effects. It may also be difficult to obtain in some countries due to its status as a controlled substance.
Zukünftige Richtungen
There are several potential future directions for research on 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride. One area of interest is the role of serotonin in the effects of amphetamines, and 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride may be a useful tool for studying this. Another area of interest is the potential therapeutic uses of 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride, such as in the treatment of attention deficit hyperactivity disorder or depression. Finally, further research is needed to fully understand the pharmacological properties and potential side effects of 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride, as well as its potential as a research tool for studying the mechanisms of action of other amphetamines.
Conclusion:
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride is a synthetic compound that has recently gained attention as a research tool for studying the mechanisms of action of other amphetamine-like compounds. It has a similar mechanism of action to other amphetamines, but with a much lower affinity for the serotonin transporter. It has several advantages as a research tool, but also some limitations. Future research on 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride may help to further our understanding of the mechanisms of action of amphetamines and their potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride has recently gained attention as a research tool for studying the mechanisms of action of other amphetamine-like compounds. It has been shown to have similar effects on the central nervous system as other amphetamines, such as increased release of dopamine and norepinephrine. However, unlike other amphetamines, 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride has a much lower affinity for the serotonin transporter, which may make it a useful tool for studying the role of serotonin in the effects of amphetamines.
Eigenschaften
IUPAC Name |
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2)7(10-4)6-9(8,3)11-5;/h7,10H,6H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPZHYYKAJDBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)NC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1431224.png)
![3-[Methyl(phenyl)amino]butanoic acid](/img/structure/B1431225.png)
![4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431226.png)









